molecular formula C21H18O15S B1251499 Theograndin I

Theograndin I

Cat. No.: B1251499
M. Wt: 542.4 g/mol
InChI Key: RUJCBFMBNQPWBK-DLSLMLROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theograndin I is a sulfated flavone glucuronide isolated from Theobroma grandiflorum , commonly known as Cupuaçu . This compound is chemically defined as a glucuronide of isoscutellarein (8-Hydroxyapigenin) . Research into extracts of Theobroma grandiflorum , which contain this compound and other polyphenols, has shown promising biological activities, including potent antioxidant effects and anti-proliferative activity against human colorectal cancer cells (SW480 ATCC cell line) in vitro . These properties make this compound a compound of significant interest for research in areas such as oncology, biochemistry, and natural product chemistry, particularly for investigating the role of sulfated flavonoids in restoring oxidative balance and modulating cell proliferation . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. The product has not been evaluated for safety or efficacy for any medical purpose. Researchers are responsible for ensuring that their work complies with all relevant regulations and institutional guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18O15S

Molecular Weight

542.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,5-dihydroxy-4-sulfooxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O15S/c22-8-3-1-7(2-4-8)12-6-10(24)13-9(23)5-11(25)16(17(13)33-12)34-21-15(27)18(36-37(30,31)32)14(26)19(35-21)20(28)29/h1-6,14-15,18-19,21-23,25-27H,(H,28,29)(H,30,31,32)/t14-,15+,18-,19-,21+/m0/s1

InChI Key

RUJCBFMBNQPWBK-DLSLMLROSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)OS(=O)(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)OS(=O)(=O)O)O)O

Synonyms

theograndin I

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Theograndin I

Extraction and Fractionation Techniques for Natural Products

The initial phase in the isolation of Theograndin I involves its extraction from the complex matrix of Theobroma grandiflorum seeds and the subsequent separation of the crude extract into simpler fractions to concentrate the compounds of interest. scribd.comresearchgate.net

The process commences with the use of solvents to draw out the desired chemical constituents from the plant material. For the isolation of polyphenols like this compound from Theobroma grandiflorum seeds, a common strategy involves sequential partitioning with solvents of varying polarities. scribd.com This method effectively separates compounds based on their solubility characteristics.

The typical procedure is as follows:

An initial extraction is performed with a polar solvent, such as methanol, to create a crude extract containing a wide range of compounds. researchgate.net

This crude extract is then suspended in water and partitioned sequentially with different organic solvents.

A nonpolar solvent like hexane is used first to remove lipids and other nonpolar constituents.

Subsequently, solvents of increasing polarity, such as ethyl acetate (EtOAc) and butanol (BuOH), are used. scribd.com

This systematic partitioning results in the segregation of compounds into different fractions based on their chemical properties, which is a crucial step for simplifying the mixture for further purification. scribd.comiipseries.org

Activity-guided fractionation is a pivotal strategy where the separation process is directed by the biological activity of the fractions being produced. wisdomlib.orgwisdomlib.org This approach ensures that researchers focus on the fractions that contain the most potent bioactive compounds, thereby streamlining the discovery process. nih.gov In the case of this compound, its isolation was guided by antioxidant activity. scribd.comresearchgate.net

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical scavenging assay was employed to measure the antioxidant capacity of the various fractions obtained from the solvent partitioning of the Theobroma grandiflorum seed extract. scribd.com The fractions demonstrating the highest antioxidant activity were selected for further, more detailed separation, which ultimately led to the isolation of this compound and other bioactive flavonoids. scribd.comresearchgate.net

Advanced Chromatographic Separation Methods

Following initial fractionation, chromatography is employed to separate individual compounds from the enriched, bioactive fractions. nih.gov This technique separates molecules based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products due to its high resolution and efficiency. nih.govagilent.com In the isolation of flavonoids like this compound, Reversed-Phase HPLC (RP-HPLC) is commonly used. ox.ac.uk In this technique, a nonpolar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. elementlabsolutions.com The use of techniques like RP-18 thin-layer chromatography (TLC) helps in monitoring the separation process. scribd.com The final purification steps for related compounds have involved isocratic systems, which use a constant mobile phase composition to elute the target molecule. scribd.com

While analytical HPLC is used to identify and quantify compounds in a mixture, preparative chromatography is used to purify a sufficient quantity of a specific compound for structural elucidation and further bioactivity testing. google.com The principles are similar to analytical chromatography, but it is performed on a larger scale, using larger columns and higher flow rates. youtube.com Techniques such as column chromatography are often used as an intermediary step. scribd.com For this compound, fractions that showed significant antioxidant activity were subjected to further chromatographic separations to yield the pure compound. scribd.comresearchgate.net

Spectroscopic Characterization for De Novo Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. De novo structure elucidation refers to the process of determining a molecule's structure without prior knowledge. mdpi.comnih.gov This is achieved using a combination of spectroscopic methods.

For this compound, the primary techniques used were Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scribd.com

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESIMS) provides information about the molecular weight and elemental composition of the molecule. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR experiments (like HMBC and NOESY) are the most powerful tools for determining the precise structure of organic molecules. researchgate.netnih.gov ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. researchgate.net

The detailed analysis of the NMR data allowed for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound as isoscutellarein (B191613) 8-O-β-D-glucuronide 3''-O-sulfate. scribd.com

Table 1: NMR Spectroscopic Data for this compound (in DMSO-d₆) scribd.com

PositionδC (ppm)δH (ppm, J in Hz)
2163.7
3102.56.89 (s)
4182.1
5154.5
694.66.51 (s)
7157.0
8127.3
9149.3
10104.9
1'121.7
2'128.47.91 (d, 8.8)
3'115.86.95 (d, 8.8)
4'161.1
5'115.86.95 (d, 8.8)
6'128.47.91 (d, 8.8)
1''100.25.23 (d, 7.5)
2''73.03.51 (t, 8.3)
3''77.14.15 (t, 8.3)
4''71.03.48 (t, 8.3)
5''75.53.82 (d, 8.3)
6''169.6

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers were able to piece together the molecule's complex architecture.

1D NMR, including ¹H (proton) and ¹³C (carbon) spectroscopy, offered the initial overview of the structure. The ¹H NMR spectrum revealed the chemical shifts and coupling constants of each proton, indicating the electronic environment and neighboring protons. The ¹³C NMR spectrum identified the chemical shifts of all carbon atoms within the molecule.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing connectivity. These techniques allowed scientists to map the relationships between protons and carbons, confirming the isoscutellarein aglycone structure, the identity of the sugar as a glucuronide, and, critically, the specific attachment points of the glucuronide to the flavone (B191248) and the sulfate (B86663) group to the sugar. The data collectively pointed to the glucuronide moiety being attached at the C-8 position of the isoscutellarein and the sulfate group at the C-3'' position of the glucuronide.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
PositionδC (ppm)δH (ppm, J in Hz)
Aglycone (Isoscutellarein)
2163.6
3102.76.89 (s)
4181.9
5153.7
699.46.51 (s)
7156.8
8128.5
9149.6
10105.1
1'121.0
2', 6'128.47.91 (d, 8.8)
3', 5'115.66.91 (d, 8.8)
4'160.9
Glucuronide Moiety
1''105.95.20 (d, 7.4)
2''73.63.62 (t, 8.8)
3''77.24.14 (t, 8.8)
4''71.03.51 (t, 8.8)
5''75.34.05 (d, 8.8)
6''170.1

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry was instrumental in determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in negative ion mode provided a highly accurate mass measurement. nih.gov

The analysis yielded a deprotonated molecular ion [M - H]⁻ at a mass-to-charge ratio (m/z) of 541.0297. This experimental value was in close agreement with the calculated mass of 541.0288 for the molecular formula C₂₁H₁₇O₁₅S, thus confirming the elemental composition. nih.gov

Further fragmentation analysis using Electrospray Ionization Mass Spectrometry (ESIMS) provided critical evidence for the structural arrangement. The fragmentation pattern clearly showed the sequential loss of the sulfate and glucuronic acid groups. Key fragments observed included a peak at m/z 461, corresponding to the loss of a sulfate group ([M - SO₃ - H]⁻), and a subsequent fragment at m/z 286, resulting from the additional loss of the glucuronic acid moiety ([M - SO₃ - GlcA - H]⁻). nih.gov This fragmentation pathway strongly supported the structure of a sulfated flavonoid glucuronide.

Interactive Table: Mass Spectrometry Data for this compound
TechniqueIon Modem/zAssignment
HRESIMSNegative541.0297[M - H]⁻ (Calculated for C₂₁H₁₇O₁₅S: 541.0288)
ESIMSNegative541[M - H]⁻
ESIMSNegative461[M - SO₃ - H]⁻
ESIMSNegative286[M - SO₃ - GlcA - H]⁻

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provided valuable information regarding the chromophore system and functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, measured in methanol, displayed two major absorption maxima (λmax) at 271 nm and 335 nm. nih.gov These absorption bands are characteristic of the flavone nucleus. The band around 335 nm (Band I) is attributed to the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring), while the band at 271 nm (Band II) corresponds to transitions in the benzoyl system (A-ring). This spectral profile is consistent with the isoscutellarein flavone structure.

Interactive Table: UV-Vis Absorption Data for this compound
SolventBandλmax (nm)
MethanolI335
MethanolII271

Infrared (IR) Spectroscopy: While a specific experimental IR spectrum for this compound is not detailed in the primary literature, the expected characteristic absorption bands can be inferred from its known functional groups. A broad absorption band would be anticipated in the region of 3600-3200 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl (-OH) groups. The stretching vibration of the C=O (carbonyl) group of the flavone's γ-pyrone ring would typically appear in the 1650-1600 cm⁻¹ region. Asymmetric and symmetric stretching vibrations for the sulfate group (S=O) are expected around 1250 cm⁻¹ and 1060 cm⁻¹, respectively. Other significant absorptions would include those for aromatic C=C stretching (approx. 1600-1450 cm⁻¹) and C-O stretching vibrations.

Confirmation of Structural Assignments

The definitive structure of this compound as isoscutellarein 8-O-β-D-glucuronopyranoside 3′′-O-sulfate was confirmed by the collective and corroborative evidence from all the aforementioned spectroscopic methods. nih.gov

The process began with mass spectrometry, which established the molecular formula (C₂₁H₁₈O₁₅S) and molecular weight (542.42 g/mol ). nih.govptfarm.pl The fragmentation pattern unequivocally demonstrated the presence of both a sulfate and a glucuronide moiety attached to a flavone aglycone. nih.gov

The UV-Vis spectrum confirmed the compound possessed a flavone-type chromophore. nih.gov Finally, extensive 1D and 2D NMR analyses allowed for the complete assignment of every proton and carbon in the molecule. This detailed NMR data confirmed the aglycone as isoscutellarein (5,7,8,4'-tetrahydroxyflavone) and precisely located the β-D-glucuronide at the C-8 hydroxyl group and the sulfate group at the C-3'' position of the sugar. The combination of these analytical techniques provided an unambiguous and comprehensive structural elucidation of this compound.

Biosynthetic Pathways and Regulation of Theograndin I

General Flavonoid Biosynthesis in Plants

Flavonoids are a diverse class of plant secondary metabolites characterized by a C15 benzene (B151609) ring structure (C6-C3-C6). nih.govmdpi.com They play various roles in plants, including pigmentation, UV protection, defense against pathogens and herbivores, and signaling in symbiotic relationships. royalsocietypublishing.orgfrontiersin.org The biosynthesis of flavonoids is a well-studied pathway in plant biology. nih.govmdpi.com

The flavonoid biosynthetic pathway originates from the phenylpropanoid pathway. nih.govmdpi.comwikipedia.org This pathway begins with the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.gov The initial steps of the phenylpropanoid pathway, often referred to as the general phenylpropanoid pathway, involve the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). nih.govroyalsocietypublishing.org PAL catalyzes the first committed step, the deamination of phenylalanine to trans-cinnamic acid. nih.gov p-Coumaroyl-CoA serves as a crucial precursor, providing the C6-C3 unit for flavonoid biosynthesis. wikipedia.orggenome.jp Malonyl-CoA, derived from the acetate-malonate pathway, provides the three C2 units that form the second aromatic ring (A-ring) of the flavonoid structure. wikipedia.orggenome.jpsci-hub.se

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). royalsocietypublishing.orgfrontiersin.orgfrontiersin.org CHS condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone, such as naringenin (B18129) chalcone. wikipedia.orggenome.jpfrontiersin.org Chalcones are then typically isomerized into flavanones by chalcone isomerase (CHI). frontiersin.org Naringenin, a common flavanone, serves as a key intermediate for the biosynthesis of various flavonoid subclasses, including flavones. mdpi.com

Flavone (B191248) biosynthesis involves the introduction of a double bond between carbon positions 2 and 3 in the C-ring of flavanones. nih.gov This reaction is catalyzed by flavone synthase (FNS). nih.govmdpi.com Two types of FNS enzymes, FNSI and FNSII, have been identified in plants. nih.govmdpi.com FNSI are soluble enzymes, while FNSII are membrane-associated cytochrome P450 enzymes. nih.gov The specific enzymatic steps leading to the flavone aglycone of Theograndin I, isoscutellarein (B191613) (8-Hydroxyapigenin), would involve hydroxylation patterns specific to this compound, likely catalyzed by various hydroxylases at specific positions on the flavonoid backbone. Apigenin, a common flavone, is synthesized from naringenin by FNS. mdpi.com Isoscutellarein is an 8-hydroxylated derivative of apigenin.

Glycosylation Mechanisms in Flavonoid Biosynthesis

Glycosylation is a common modification of flavonoids in plants, significantly increasing their solubility, stability, and affecting their bioactivity and subcellular localization. frontiersin.orgcas.czfrontiersin.orgresearchgate.netresearchgate.net this compound is a flavone glucuronide, indicating glycosylation with glucuronic acid. kaust.edu.sawikipedia.org

Glycosylation is catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferases (UGTs). cas.czfrontiersin.orgresearchgate.net These enzymes transfer an activated sugar moiety, such as UDP-glucose, to a specific hydroxyl group or carbon atom of the flavonoid aglycone (O-glycosylation or C-glycosylation, respectively). frontiersin.orgcas.czfrontiersin.orgresearchgate.net UGTs are characterized by the presence of a conserved motif known as the PSPG box, which is involved in binding the UDP-sugar donor. frontiersin.org

In the case of this compound, a glucuronosyltransferase would be responsible for attaching glucuronic acid to the isoscutellarein backbone. While general mechanisms of flavonoid glycosylation by UGTs are well-established, the specific glucuronosyltransferase involved in this compound biosynthesis would exhibit regioselectivity for the attachment site on isoscutellarein.

Sulfation Enzymes and Mechanisms in Plant Secondary Metabolism

Sulfation is another crucial modification in the biosynthesis of this compound, which is a sulfated flavonoid. kaust.edu.sawikipedia.org Sulfated compounds are a diverse group of secondary metabolites in plants, playing roles in stress defense and other physiological processes. kaust.edu.safrontiersin.orgmdpi.commdpi.comencyclopedia.pub

The transfer of a sulfate (B86663) group to a suitable acceptor molecule, such as a flavonoid, is catalyzed by enzymes called sulfotransferases (SOTs). kaust.edu.safrontiersin.orgmdpi.commdpi.comoup.com These enzymes utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor. kaust.edu.safrontiersin.orgmdpi.commdpi.comoup.comresearchgate.netnih.gov PAPS is considered "active sulfate" and is synthesized from inorganic sulfate through the action of ATP sulfurylase and APS kinase. kaust.edu.safrontiersin.orgmdpi.comoup.comresearchgate.netnih.gov

Plant SOTs are involved in the sulfation of a variety of secondary metabolites, including flavonoids, glucosinolates, and brassinosteroids. kaust.edu.safrontiersin.orgmdpi.comoup.comnih.gov They are generally classified as cytosolic enzymes and are often referred to as SULTs. mdpi.com SOTs exhibit substrate specificity, determining which molecules and which positions on those molecules receive the sulfate group. nih.gov this compound is a sulfated flavone glucuronide, and studies suggest that this compound and Theograndin II can act as sulfotransferase substrates. rsdjournal.org

Sulfur is an essential nutrient for plants, required for the synthesis of various primary and secondary metabolites. frontiersin.orgresearchgate.netnih.govresearchgate.net Plants take up sulfur from the soil in the form of inorganic sulfate. kaust.edu.safrontiersin.orgresearchgate.netnih.gov The availability of sulfur can significantly influence the concentration of sulfated compounds in plants, including sulfated flavonoids. kaust.edu.sanih.govfrontiersin.org

When the sulfur supply is reduced, the biosynthesis of sulfated flavonoids in plants is also reduced. kaust.edu.sa Studies have shown a clear trend toward lower concentrations of sulfated flavonoids in plants grown under low sulfur conditions. nih.govfrontiersin.org This is similar to the effect of sulfur availability on the accumulation of other sulfated metabolites like glucosinolates. kaust.edu.sanih.govfrontiersin.org Sulfur starvation can impact the expression of genes involved in flavonoid biosynthesis. nih.gov The mechanisms by which sulfur availability regulates the accumulation of sulfated flavonoids may involve the control of sulfur partitioning between primary and secondary metabolism, potentially regulated at the enzymatic level of sulfate activation (e.g., APS reductase and APS kinase) or through transcriptional control of biosynthetic genes. kaust.edu.safrontiersin.orgresearchgate.netnih.govresearchgate.net Sulfated flavonoids can represent a substantial sulfur pool in some plants. nih.govfrontiersin.org

Genetic Regulation of this compound Biosynthesis

The production of specialized metabolites in plants is tightly controlled at the genetic level. This regulation involves the coordinated expression of genes encoding the enzymes responsible for the biosynthetic steps.

Identifying the specific genes encoding the enzymes that catalyze the formation of the glucuronide and sulfate moieties of this compound is a key aspect of understanding its biosynthesis. While the general flavonoid pathway genes are known in many plants, the genes responsible for the specific modifications leading to this compound in Theobroma grandiflorum require dedicated investigation. Genetic regulation of biosynthesis pathways often involves transcription factors, which are proteins that bind to specific DNA sequences to activate or repress gene expression frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov. In the context of flavonoid biosynthesis, transcription factors such as MYB and bHLH proteins are known to play regulatory roles frontiersin.org. Studies on Theobroma grandiflorum fruit development have examined elements related to transcription factors, including SAC51, zinc finger CCCH domain-containing protein, and WRKY transcription factor, alongside genes involved in various processes like stress responses and development cirad.fr. However, direct links between these specific transcription factors and the regulation of this compound biosynthetic genes were not explicitly found in the consulted literature.

Transcriptomic and proteomic analyses are powerful tools for gaining insights into the regulation of metabolic pathways mdpi.comfrontiersin.orgmdpi.comulaval.caeurofinsgenomics.eufrontiersin.orgnih.govnih.govnih.gov. Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, providing information on gene expression levels eurofinsgenomics.eu. Proteomics, on the other hand, focuses on the entire set of proteins, offering insights into protein abundance, modifications, and interactions, which are the ultimate effectors of cellular processes ulaval.canih.gov.

These "omics" approaches can reveal which genes are actively being transcribed and which proteins are present under specific conditions, such as different developmental stages or in response to environmental stimuli. Transcriptomic analysis has been used to identify differentially expressed genes and understand metabolic pathways in various plants frontiersin.orgmdpi.comnih.govplos.orgfrontiersin.org. Similarly, proteomic analysis can help identify key enzymes in biosynthetic pathways and understand how they are regulated mdpi.comnih.govnih.gov. While studies on Theobroma grandiflorum fruit development have utilized gene expression analysis cirad.fr, specific transcriptomic or proteomic studies directly focused on elucidating the regulatory mechanisms of this compound biosynthesis were not found in the provided search results.

Factors Influencing Biosynthetic Flux and Accumulation

The accumulation of specialized metabolites in plants, including compounds like this compound, can be influenced by a variety of factors, both external and internal.

Biological Activities and Mechanistic Studies of Theograndin I in Vitro and Preclinical Models

Antioxidant Activity Evaluation and Mechanisms

Theograndin I has been assessed for its ability to counteract oxidative stress through various laboratory methods. These studies provide a foundational understanding of its antioxidant capabilities.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

Research has quantified the free radical scavenging activity of this compound using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. In this assay, this compound demonstrated an IC50 value of 341.1 µM scribd.com. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Specific data on the performance of this compound in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Oxygen Radical Absorbance Capacity (ORAC) assays are not available in the reviewed scientific literature.

Comparative Antioxidant Potency with Related Compounds

The antioxidant activity of this compound has been compared to its closely related compound, Theograndin II, as well as other known flavonoid antioxidants isolated from the same source. Theograndin II exhibited a higher antioxidant activity in the DPPH assay, with an IC50 value of 120.2 µM scribd.comresearchgate.net. This indicates that Theograndin II is a more potent free radical scavenger than this compound.

Furthermore, other known flavonoids, including (+)-catechin, (-)-epicatechin, and various quercetin and isoscutellarein (B191613) glycosides, showed even greater antioxidant potency in the DPPH assay, with IC50 values ranging from 39.7 to 89.7 µM scribd.comresearchgate.net. This comparison suggests that while this compound possesses antioxidant properties, it is less potent than other related flavonoids.

DPPH Radical Scavenging Activity of this compound and Related Compounds

CompoundDPPH IC50 (µM)
This compound341.1 scribd.com
Theograndin II120.2 scribd.comresearchgate.net
Known Flavonoid Antioxidants (Range)39.7 - 89.7 scribd.comresearchgate.net

Cellular Antioxidant Mechanisms in Model Systems

Detailed studies on the specific cellular mechanisms through which this compound exerts its antioxidant effects in model systems are not currently available in the scientific literature. While it is known that flavonoids can act as antioxidants through various mechanisms, including the upregulation of endogenous antioxidant enzymes and the modulation of signaling pathways related to oxidative stress, specific research into these pathways for this compound has not been reported. The sulfated nature of this compound may influence its solubility and interaction with cellular components, but further investigation is needed to elucidate these mechanisms nih.govnih.gov.

Investigations into Cellular Interactions and Effects in In Vitro Models

The effects of this compound on mammalian cells have been explored in preclinical models, particularly focusing on human colon cancer cell lines.

Effects on Cell Viability and Proliferation in Specific Cell Lines (e.g., HCT-116, SW-480)

In vitro studies have demonstrated that this compound exhibits weak cytotoxic effects against human colon cancer cell lines. When tested against the HCT-116 cell line, this compound showed an IC50 value of 205 µM scribd.com. For the SW-480 cell line, the IC50 value was determined to be 164 µM scribd.com. These values indicate the concentration at which this compound inhibits 50% of the cell viability.

For comparison, Theograndin II displayed slightly greater cytotoxicity against both cell lines, with IC50 values of 143 µM for HCT-116 and 125 µM for SW-480 cells scribd.comresearchgate.net.

Cytotoxicity of this compound and Theograndin II in Human Colon Cancer Cell Lines

CompoundHCT-116 IC50 (µM)SW-480 IC50 (µM)
This compound205 scribd.com164 scribd.com
Theograndin II143 scribd.comresearchgate.net125 scribd.comresearchgate.net

Mechanisms of Action at the Cellular Level

The precise molecular pathways through which this compound exerts its effects on cell viability and proliferation have not been extensively detailed in the available research. While flavonoids can influence various cellular processes, including cell cycle progression and the induction of apoptosis, specific studies elucidating these mechanisms for this compound are lacking. The observed weak cytotoxicity suggests a potential for interaction with cellular targets, but further molecular studies are required to identify the specific pathways involved.

Ecological and Physiological Roles of this compound in Plants

Contribution to Plant Defense Mechanisms

This compound is highlighted as a protective agent, contributing to the defense mechanisms of Theobroma grandiflorum against pathogens and predators. nih.gov Plants have evolved sophisticated defense systems that utilize a diverse range of phytochemicals to counter threats. These compounds can act as antimicrobial agents to thwart pathogens or as deterrents to herbivores. nih.gov The production of such secondary metabolites is often enhanced in response to an attack, forming part of an inducible defense strategy. This system allows plants to allocate resources effectively and mount a tailored defense against specific threats. The presence of this compound in seeds, a vital organ for reproduction, suggests a targeted protective role, safeguarding the plant's progeny from potential harm.

Involvement in Abiotic Stress Tolerance

In addition to biotic threats, this compound is implicated in the plant's capacity to tolerate abiotic stress. nih.gov Environmental challenges such as extreme temperatures, drought, and high salinity can severely impact plant growth and productivity by inducing the overproduction of reactive oxygen species (ROS). nih.govresearchgate.net While ROS can function as signaling molecules, excessive levels lead to oxidative damage. nih.gov Many flavonoids and other phytochemicals serve as antioxidants, protecting plant cells by scavenging these harmful ROS. nih.gov This antioxidant property is a key component of a plant's resilience to environmental pressures. The role of this compound in abiotic stress response aligns with the broader function of flavonoids in helping plants adapt to and survive in challenging environmental conditions. nih.gov

Role in Plant Signaling and Adaptation

The production of compounds like this compound is an integral part of the complex signaling networks that govern plant adaptation. Plants possess intricate signaling systems to perceive local stimuli and orchestrate a plant-wide response. nih.gov Phytohormones and other signaling molecules are crucial for regulating growth, development, and responses to stress. frontiersin.orgnih.gov When a plant detects a threat, whether it be a pathogen or an environmental stressor, signaling cascades are initiated that can lead to the synthesis of defensive compounds. nih.gov Therefore, while this compound acts as a protective agent, its synthesis is a downstream result of the plant's signaling and adaptive machinery, demonstrating how plants modify their chemistry to respond to their environment. nih.gov

In Silico Predictive Biological Activity Assessments

In silico methodologies, which utilize computational modeling and simulations, have become powerful tools in the early stages of drug discovery and for predicting the biological potential of natural compounds. rsdjournal.orgnih.govqima-lifesciences.com These theoretical methods allow for the analysis of a substance's physicochemical properties, pharmacokinetics, and toxicity, optimizing the process of identifying promising new drug candidates. rsdjournal.org this compound has been the subject of such computational analyses to evaluate its potential biological effects.

Prediction of Receptor Interactions and Binding Affinities

A crucial aspect of predicting a compound's pharmacological action is understanding its interaction with biological receptors. nih.gov Computational methods like molecular docking are employed to model this interaction and predict the binding affinity between a ligand (like this compound) and a target protein. mdpi.com This binding affinity is a key determinant of the compound's potential efficacy. elifesciences.org The process involves detailed knowledge of the physical forces that control the recognition and fit between the two molecules. nih.gov While specific receptor targets and binding affinity values for this compound are not detailed in the available literature, in silico approaches provide the foundational techniques for making such predictions in future research.

Computational Modeling of Biological Potentials

In silico analysis of this compound, along with other flavonoids from cupuaçu seeds, has been performed to predict its biological activities and pharmacokinetic profile. rsdjournal.org These computational models screen the compound against databases of known biological activities to identify its most probable functions.

Based on these predictive models, one of the most promising biological activities suggested for this compound is as a hemostatic agent, which is clinically relevant for controlling bleeding. rsdjournal.org However, the pharmacokinetic predictions were less favorable. The analysis suggested that this compound has low bioavailability and would likely not be a suitable candidate for an oral drug due to poor absorption in the human gastrointestinal tract. rsdjournal.org Furthermore, the toxicity predictions indicated that it, along with other related metabolites, presented positive results for at least one toxicity parameter, making it an unpromising candidate from a safety perspective based on these initial computational screens. rsdjournal.org

Table 1: Summary of In Silico Predictions for this compound

Prediction Category Finding Implication Source
Biological Activity Predicted to have hemostatic action. Potentially useful in controlling bleeding. rsdjournal.org
Pharmacokinetics Predicted low human intestinal absorption (HIA). Low bioavailability suggests it is not a good candidate for an oral drug. rsdjournal.org
Toxicity Showed positive results for at least one toxicity parameter. Considered unpromising from a toxicological standpoint in this initial screen. rsdjournal.org

Mutagenicity Predictions (e.g., Ames test)rsdjournal.org

In silico toxicological assessments have been employed to predict the mutagenic potential of this compound. Computational models, which are designed to simulate the conditions of the Ames test with Salmonella typhimurium, have been utilized for these predictions. The Ames test is a widely used method to evaluate the potential of a substance to cause genetic mutations.

A study involving the use of the PreADMET program for toxicity analysis predicted that this compound is non-mutagenic. This prediction is based on computational analysis of the compound's structure and its likely interaction with bacterial DNA, simulating the conditions of the Ames test.

The results from this in silico analysis are summarized in the table below.

CompoundTest TypePrediction ModelPredicted Outcome
This compoundMutagenicity (Ames Test)In silico (PreADMET)Non-mutagenic
Table 1: Predicted Mutagenicity of this compound

Chemical Synthesis and Derivatization Strategies for Theograndin I

Total Synthesis Approaches to Theograndin I and its Analogues

Total synthesis of complex natural products like this compound allows for the precise construction of the molecule from simpler precursors, providing access to the target compound and its structural analogues. This approach is crucial for understanding the relationship between structure and biological activity (SAR).

Challenges in Sulfated Flavonoid Synthesis

The synthesis of sulfated flavonoids, including this compound, is particularly challenging. Traditional methods, such as using sulfur trioxide–trialkylamine complexes, can be difficult, sometimes requiring long reaction times and leading to complex mixtures. kaust.edu.sa A common issue is the potential contamination with inorganic salts, which are difficult to remove due to the high water solubility of sulfated products and can interfere with further analysis or biological testing. mdpi.com Silica gel chromatography, a common purification technique, is often impractical for these highly polar compounds. mdpi.com

Another significant challenge is the lability of sulfate (B86663) groups under acidic conditions and high temperatures. nih.gov Furthermore, introducing a sulfate group drastically changes the physicochemical properties of the molecule, often making subsequent functional group transformations difficult. nih.gov This often necessitates designing the synthetic route so that sulfation is one of the final steps. nih.gov These complications are amplified when synthesizing polysulfated compounds. nih.gov Regioselectivity is also a major concern, as sulfation can occur at multiple hydroxyl positions on the flavonoid core and the sugar moiety, leading to mixtures of regioisomers that are difficult to separate and identify. nih.govmdpi.com

Protective Group Strategies in Glycosylation and Sulfation

Effective protective group strategies are essential for controlling regioselectivity and preventing unwanted side reactions during the synthesis of glycosylated and sulfated flavonoids. In glycosylation, protecting hydroxyl groups on both the flavonoid aglycone and the sugar donor is often necessary to direct the formation of the desired glycosidic linkage. nih.govpjmonline.org The choice of protective group can significantly influence the yield and stereoselectivity of the glycosylation reaction. nih.govfrontiersin.org For instance, the presence of a benzoyl group at position 2 of the pyranose ring is reported to be important for successful glycosylation of flavonols. nih.gov Acetyl groups are also commonly used for protecting glycosidic residues. nih.gov For selective deprotection, benzyl (B1604629) or benzoyl groups can be used on certain hydroxyl groups of the glycoside. nih.gov

In sulfation, protective groups are employed to selectively sulfate specific hydroxyl groups. The 2,2,2-trichloroethyl (TCE) group has been used as a protecting group in the synthesis of per-sulfated flavonoids, allowing for high yields and easier monitoring compared to traditional methods. kaust.edu.sanih.govresearchgate.net Deprotection of TCE-protected sulfates can be achieved using palladized charcoal and ammonium (B1175870) formate. kaust.edu.saresearchgate.net Strategies involving stable sulfate diesters with protecting groups like neopentyl or isobutyl have also been explored, although the stability of the neopentylated group to strong acids and bases can limit its use in deprotection. nih.gov

Semi-Synthesis from Natural Precursors

Semi-synthetic approaches involve using naturally occurring compounds, such as flavonoid aglycones or partially glycosylated flavonoids, as starting materials for further chemical modification, including sulfation and additional glycosylation. This can be a more efficient route than total synthesis if suitable precursors are readily available from natural sources like Theobroma grandiflorum. While specific details on the semi-synthesis of this compound were not extensively found in the provided results, the general principle involves isolating a precursor and then performing targeted chemical reactions to introduce the missing functional groups (glucuronic acid and sulfate) at the correct positions. The challenges and protective group strategies discussed in the total synthesis section are also relevant to semi-synthetic routes.

Enzymatic and Chemo-enzymatic Synthesis of this compound and Related Glycosides

Enzymatic and chemo-enzymatic methods offer attractive alternatives to purely chemical synthesis for their regioselectivity and stereoselectivity under mild reaction conditions. pjmonline.orgsci-hub.semdpi.com Glycosylation in nature is primarily catalyzed by glycosyltransferases, which transfer sugar residues from activated donors, such as sugar-nucleotide derivatives, to acceptor molecules like flavonoids. pjmonline.orgsci-hub.senih.gov While using sugar-nucleotide donors can be expensive and the donors can be labile, research is exploring the use of PAPS-independent bacterial aryl sulfotransferases (ASTs) with more accessible sulfate donors like p-nitrophenyl sulfate (p-NPS) for enzymatic sulfation. mdpi.comjst.go.jp

Enzymatic glycosylation can be performed in vitro using isolated enzymes or in vivo using engineered microorganisms. pjmonline.orgsci-hub.se Various glycosyltransferases have been explored for flavonoid glycosylation, exhibiting different regioselectivities depending on the enzyme and the flavonoid substrate. pjmonline.orgsci-hub.semdpi.com For example, some enzymes preferentially catalyze glycosylation at the 7-OH position of flavanones and chalcones, or the 3-OH position of flavonols. pjmonline.org Glycosidases, primarily known for hydrolyzing glycosidic bonds, can also be used for transglycosylation reactions under specific conditions. mdpi.comnih.gov

Enzymatic sulfation is catalyzed by sulfotransferases (SULTs), which transfer a sulfate group from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. nih.govontosight.ai While PAPS is the natural donor, its cost and lability limit its use in preparative synthesis. mdpi.com Bacterial aryl sulfotransferases using alternative donors like p-NPS have shown promise for the enzymatic sulfation of polyphenols, including flavonoids. mdpi.comjst.go.jpacs.org Enzymatic sulfation can be regioselective, with some sulfotransferases showing preference for specific hydroxyl positions on the flavonoid structure, such as the 7-hydroxy position. jst.go.jpacs.org

Chemo-enzymatic approaches combine chemical and enzymatic steps to leverage the advantages of both methodologies. This can involve chemical synthesis of a key intermediate followed by enzymatic glycosylation or sulfation, or vice versa.

Structure-Activity Relationship (SAR) Studies through Synthetic Analogues

Synthesizing analogues of this compound with modifications to the flavonoid core, the glucuronic acid moiety, or the sulfate group is crucial for understanding how these structural features influence its biological activities. By systematically altering specific parts of the molecule and testing the activity of the resulting analogues, researchers can establish structure-activity relationships. acs.org

Analytical Research Methods and Quantification of Theograndin I

Development and Validation of Chromatographic Methods for Research Applications

Chromatographic methods are widely used in analytical research for separating and quantifying components in a sample. preprints.orgresearchgate.net Method development involves selecting appropriate columns, detectors, and mobile phases, followed by optimization of conditions. preprints.orgpharmtech.com Validation is a crucial step to ensure that the developed method is suitable for its intended purpose, demonstrating its reliability, accuracy, and reproducibility. preprints.orgpharmtech.comejgm.co.ukresearchgate.net Validation parameters typically include system suitability, linearity, range, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness, often following guidelines from organizations like the International Conference on Harmonization (ICH). preprints.orgresearchgate.netpharmtech.comejgm.co.ukresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful separation technique known for its rapidity, sensitivity, and high separation efficiency, enabling both qualitative and quantitative analysis with superior detection capabilities. preprints.orgajgreenchem.com HPLC method development aims to create a robust analytical procedure for the separation and quantification of components in a sample. preprints.org This involves optimizing chromatographic behavior by selecting appropriate solvents, pH, gradients, and column types. preprints.org Sample preparation and the chosen detection technique are also important for optimal performance during method development. preprints.org Method validation for HPLC typically assesses parameters such as accuracy, precision, specificity, sensitivity, linearity, range, robustness, and system suitability, based on guidelines from regulatory bodies like ICH and USP. preprints.org For instance, a validated RP-HPLC method for caffeine (B1668208) quantification demonstrated linearity with a good correlation coefficient (R² > 0.9995) in a specific concentration range and a mean recovery of 97.87%. ejgm.co.uk Another HPLC method with diode array detection for caffeine provided stable retention times and a detection limit of 0.01 mg/L. ejgm.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. LC-MS/MS, or tandem mass spectrometry, is particularly useful for the detection and quantification of analytes in complex matrices due to its high sensitivity and selectivity, allowing for multi-residue analysis. nih.govnih.govresearchgate.net Electrospray ionization (ESI) is a popular ionization mode in LC-MS. ut.ee LC-MS/MS can be applied to detect and differentiate compounds based on multiple markers with multiple points of confirmation, making it less susceptible to false negatives and positives. nih.gov For example, an improved LC-MS/MS assay for prostaglandins (B1171923) in biological fluids showed a limit of detection of 20 pg/mL and intra-day and inter-day precision with coefficients of variation less than 5%. nih.gov Accuracy was evaluated using quality control samples at different concentrations, showing results between 97.2% and 100.8% of the nominal concentration. nih.gov

Spectrophotometric and Spectroscopic Quantification Techniques

Spectroscopic methods utilize light-matter interactions to analyze material properties, providing insights into composition and structure, and are effective for quantitative analysis by determining concentrations and amounts. sustainability-directory.com Quantitative spectroscopic analysis often relies on principles like the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the analyte concentration and the path length of the light beam. sustainability-directory.compharmaknowledgeforum.comresearchgate.net This relationship allows for the creation of calibration curves to convert absorbance measurements into concentration values. sustainability-directory.com

UV-Vis spectrophotometry is a widely used analytical technique for quantitative analysis, particularly for determining the concentration of substances in solutions. sustainability-directory.compharmaknowledgeforum.comresearchgate.netmabion.eu It is based on the principle that molecules absorb light energy at specific wavelengths in the ultraviolet and visible regions of the spectrum. pharmaknowledgeforum.comresearchgate.netmabion.eu The amount of light absorbed or transmitted by a sample at a specific wavelength is measured, and this measurement can be related to the concentration of the analyte using the Beer-Lambert Law. pharmaknowledgeforum.comresearchgate.net UV-Vis spectrophotometry is known for its simplicity, low operational cost, and reliability for routine laboratory analysis. nih.gov It can be used for both quantitative and qualitative analysis, such as determining the concentration of pharmaceuticals or identifying compounds based on their absorption spectra. pharmaknowledgeforum.comresearchgate.net For instance, a spectrophotometric method for quantifying anti-inflammatory drugs involved measuring the absorbance of colored complexes formed by reactions at specific wavelengths (e.g., 760 nm and 400 nm). nih.gov These methods demonstrated linearity within specific concentration ranges with good correlation coefficients. nih.gov Another application involved using UV-Vis spectrophotometry to quantify total flavonoid content in plant extracts after complexation with aluminum chloride, with validated procedures showing linearity (R² > 0.99), acceptable limits of detection and quantification, and good accuracy and stability. nih.govresearchgate.net

Beyond basic techniques, advanced spectroscopic methods offer specialized capabilities for quantitative analysis. These methods leverage different regions of the electromagnetic spectrum and more complex interactions to provide detailed information about a sample's composition and structure. Examples of advanced spectroscopic techniques include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) spectroscopy, among others. sustainability-directory.comarxiv.orgmdpi.com These techniques can be used for precise determination of concentrations and amounts, even in complex mixtures. sustainability-directory.com For example, FTIR offers advantages for analyzing complex mixtures and rapid screening of materials. sustainability-directory.com ICP-MS is known for its excellent quantitative accuracy and ability to perform isotopic analysis. drawellanalytical.com Advanced spectroscopic methods are essential for innovative research and development, allowing for the analysis and interpretation of complex data to drive scientific advancements. mdpi.comacorn.works

Sample Preparation and Matrix Effects in Research Samples

Sample preparation is a critical step in analytical research, particularly when dealing with complex matrices. assaybiotechnology.combioanalysis-zone.com The sample matrix refers to all other components in the sample except the analyte of interest. assaybiotechnology.combataviabiosciences.com Matrix effects occur when these other components influence the analytical signal of the analyte, leading to inaccurate results. ut.eedrawellanalytical.comassaybiotechnology.combataviabiosciences.com These effects can manifest as signal suppression (underestimation of concentration) or signal enhancement (overestimation of concentration). drawellanalytical.combataviabiosciences.com Matrix effects are a significant concern in techniques like LC-MS, especially with electrospray ionization, where co-eluting compounds can suppress or enhance ionization of the analyte. ut.eebioanalysis-zone.com

Effective sample preparation techniques are crucial for minimizing or correcting matrix effects. drawellanalytical.comassaybiotechnology.com Various approaches exist, including sample dilution, the use of internal standards, and matrix-matching calibration. drawellanalytical.com Dilution can help reduce the concentration of interfering matrix components. drawellanalytical.comassaybiotechnology.com Internal standards are added to samples and act as a reference to correct for variations in signal intensity caused by matrix effects. drawellanalytical.com Matrix-matching involves preparing calibration standards in a matrix similar to that of the samples. drawellanalytical.com More advanced sample preparation techniques, such as solid phase extraction (SPE) or targeted phospholipid depletion, can be employed to isolate the analyte from interfering matrix components. researchgate.netbioanalysis-zone.com The choice of sample preparation method depends on the sample type and the analytical technique used. assaybiotechnology.com Evaluating matrix effects for each assay and sample matrix can be time-consuming and add to costs, but it is necessary to ensure the accuracy of analytical data. bataviabiosciences.com

Application in Metabolomics and Phytochemical Profiling Studies

Metabolomics and phytochemical profiling are crucial approaches for understanding the complex chemical composition of plants and their biological activities. Metabolomics involves the comprehensive analysis of small molecules or metabolites within a biological system. creative-proteomics.comresearchgate.net Phytochemical profiling, a related discipline, focuses on identifying and quantifying the diverse array of secondary metabolites present in plant extracts. researchgate.netjomped.orgbsmiab.org Theograndin I, as a significant secondary metabolite found in Theobroma grandiflorum, is relevant to these types of studies, particularly in the context of analyzing plant composition.

Targeted and Untargeted Metabolomics Approaches

Metabolomics strategies are broadly categorized into targeted and untargeted approaches. frontiersin.orgmetabolon.com Untargeted metabolomics aims for a comprehensive analysis of all detectable metabolites in a sample, including unknown compounds, to provide a holistic view of the metabolic landscape. creative-proteomics.comfrontiersin.orgmetabolon.comcreative-proteomics.com This approach is valuable for discovering novel compounds and pathways. creative-proteomics.commetabolomicscentre.ca Targeted metabolomics, on the other hand, focuses on the precise and accurate quantification of a predefined set of known metabolites, offering higher sensitivity and specificity for compounds of interest. frontiersin.orgmetabolon.commetabolomicscentre.cacreative-proteomics.com Both approaches have distinct advantages and are often used in combination to achieve broad coverage and precise quantification of diverse metabolites in plant research. frontiersin.orgmetabolomicscentre.ca

In the context of this compound, both targeted and untargeted metabolomics could be applied. Untargeted approaches could potentially reveal the presence of this compound alongside a wide array of other metabolites in Theobroma grandiflorum extracts, contributing to a broader understanding of the plant's metabolome. Targeted methods could be developed to specifically quantify this compound, allowing for precise measurement of its concentration in different plant tissues or under varying conditions. Studies utilizing untargeted metabolomics in plant leaf tissues involve steps such as sample collection, homogenization, metabolite extraction, data acquisition using techniques like Ultra Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and subsequent data processing and bioinformatics analysis. creative-proteomics.comnih.gov Targeted metabolomics assays for plant analysis can quantify a specific set of metabolites, including various primary and secondary compounds, using techniques like LC-MS/MS with multiple reaction monitoring (MRM). mdpi.com

Quantitative Analysis in Plant Extracts and Biological Media (excluding human clinical samples)

Quantitative analysis of phytochemicals in plant extracts is a standard practice in phytochemical profiling. jomped.orgijsr.injournalejmp.comcore.ac.uk This involves determining the concentration of specific compounds or classes of compounds within the extract. Various methods are employed for quantitative analysis, including spectrophotometric assays and chromatographic techniques. ijsr.incore.ac.ukindianbotsoc.org For instance, total phenolic content can be determined using the Folin-Ciocalteu method, and total flavonoid content can be measured by aluminum chloride assay. bsmiab.orgindianbotsoc.org More specific quantitative analysis of individual compounds like this compound typically involves hyphenated techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or UPLC-MS/MS, which offer high sensitivity and specificity. nih.govmdpi.comnih.gov These methods allow for the accurate measurement of metabolite concentrations in complex matrices like plant extracts. mdpi.commetabolomicscentre.ca

While specific quantitative data for this compound in plant extracts was not extensively detailed in the search results, the general principles and methods for quantitative phytochemical analysis in plant matrices are well-established. Studies on other plant compounds demonstrate the use of UPLC for quantitative analysis of bioactive components in plant extracts. core.ac.uk Quantitative phytochemical screening of plant leaves has shown varying concentrations of compounds like alkaloids, flavonoids, and saponins (B1172615) depending on the extraction solvent used. ijsr.in

Quantitative analysis in biological media, excluding human clinical samples, could involve studying the presence and concentration of this compound in areas related to plant-environment interactions or in experimental biological systems. For example, researchers might analyze root exudates or the surrounding soil to understand the release of this compound by Theobroma grandiflorum into its environment. Metabolomic studies exploring plant interactions with other organisms or responses to environmental factors often involve the quantitative analysis of metabolites in plant tissues and associated biological matrices. frontiersin.orgnih.gov

Interactive Data Tables:

While specific quantitative data for this compound from the search results suitable for a dedicated table was limited, the searches provided examples of quantitative analysis of other phytochemicals in plant extracts. Below are illustrative examples of how such data could be presented in tables, based on the types of quantitative findings described in the search results for other plant compounds.

Table 6.4.2.1: Illustrative Quantitative Analysis of Phytochemicals in Plant Extracts (Example Data)

Compound ClassPlant Source ExampleExtraction SolventConcentration (mg/g extract)Reference
Total FlavonoidsHyptis suaveolens leavesEthanol2.98 ± 0.52 indianbotsoc.org
Total PhenolicsHyptis suaveolens leavesEthanol2.28 ± 0.41 indianbotsoc.org
Total AlkaloidsHyptis suaveolens leavesEthanol0.77 ± 0.33 indianbotsoc.org
Total FlavonoidsFicus decora methanolic extractMethanol12.46 ± 0.37 ekb.eg
Total PhenolicsFicus cycomorous methanolic extractMethanol7.97 ± 0.57 ekb.eg

Future Research Directions and Unexplored Avenues for Theograndin I

Deeper Elucidation of Theograndin I Biosynthetic Enzymes and Regulatory Networks

A fundamental gap in our understanding of this compound lies in its biosynthesis. While the general flavonoid biosynthetic pathway is well-characterized, the specific enzymes responsible for the unique sulfation and glucuronidation of the isoscutellarein (B191613) backbone in T. grandiflorum are yet to be identified. nih.govfrontiersin.org Future research should prioritize the discovery and characterization of the specific sulfotransferases (SOTs) and UDP-glucuronosyltransferases (UGTs) involved in its formation.

The biosynthesis of sulfated flavonoids is catalyzed by cytosolic sulfotransferases (SOTs) that transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the flavonoid. nih.govresearchgate.net These enzymes often exhibit high specificity for both the substrate and the position of sulfation. nih.govresearchgate.net Identifying the SOT responsible for this compound synthesis would be a crucial step.

Furthermore, understanding the regulatory networks that control the expression of these key enzymes is paramount. This involves studying the transcription factors and signaling pathways that respond to developmental cues and environmental stimuli, thereby modulating this compound production in the plant. nih.gov Gene expression analysis of T. grandiflorum at different developmental stages of the fruit could reveal candidate genes involved in its biosynthesis. mdpi.com

Key Research Questions:

What are the specific sulfotransferase and UDP-glucuronosyltransferase enzymes responsible for this compound biosynthesis in Theobroma grandiflorum?

What are the kinetic properties and substrate specificities of these enzymes?

What are the genetic and environmental factors that regulate the expression of these biosynthetic genes?

Comprehensive Investigation of Specific Molecular Targets and Signaling Pathways in Biological Systems (In Vitro/Preclinical)

The biological activities of this compound are largely unknown. Preliminary studies on polyphenols from T. grandiflorum suggest antioxidant properties. researchgate.net However, a comprehensive investigation into the specific molecular targets and signaling pathways modulated by this compound is necessary. The presence of a sulfate (B86663) group can significantly alter the biological activity of flavonoids, often enhancing their water solubility and interaction with biological targets. nih.gov

Future preclinical and in vitro studies should aim to identify the specific proteins, enzymes, or receptors with which this compound interacts. mdpi.comrsc.org This could involve a variety of screening assays to assess its effects on different cell lines and disease models. For instance, given the known anti-inflammatory and anticancer effects of other flavonoids, investigating the impact of this compound on pathways like NF-κB and MAPK is a logical starting point. nih.govnih.gov Understanding how this compound influences these pathways could reveal its therapeutic potential.

Research ApproachPotential Focus Areas for this compound
Cell-based assays Anti-inflammatory, antioxidant, anti-proliferative, and antiviral activities.
Enzyme inhibition assays Cyclooxygenases (COX-1, COX-2), lipoxygenases, kinases.
Receptor binding assays Nuclear receptors, G-protein coupled receptors.
Transcriptomic and proteomic analyses Identification of global changes in gene and protein expression in response to this compound treatment.

Innovative Synthetic Methodologies for Accessing Structurally Diverse this compound Analogues

The low natural abundance of this compound necessitates the development of efficient synthetic routes for its production. westminster.ac.ukuea.ac.uk Chemical synthesis would not only provide a reliable source of the compound for biological studies but also open the door to the creation of structurally diverse analogues. rsc.orgacs.org The synthesis of sulfated flavonoid glycosides is a complex challenge, requiring careful selection of protecting groups and glycosylation methods. mdpi.com

Future research should focus on developing stereoselective and high-yielding synthetic strategies for this compound. This would likely involve a multi-step process, including the synthesis of the isoscutellarein aglycone, regioselective glycosylation with a protected glucuronic acid derivative, and subsequent sulfation.

Once a robust synthetic route is established, it can be adapted to produce a library of this compound analogues. Modifications could include altering the sulfation pattern, changing the glycosidic linkage, or modifying the flavonoid backbone. These analogues could then be screened for enhanced biological activity or improved pharmacokinetic properties.

Metabolic Engineering Strategies for Enhanced Production in Source Plants or Heterologous Systems

To overcome the limitations of natural extraction and chemical synthesis, metabolic engineering offers a promising alternative for the large-scale production of this compound. biologydiscussion.com This could be approached in two main ways: enhancing its production in the native plant, T. grandiflorum, or establishing a heterologous production system in a microbial host.

Enhancing production in T. grandiflorum would involve overexpressing the key biosynthetic genes, once identified, or downregulating competing metabolic pathways. osti.gov This would require a deeper understanding of the plant's genetic and metabolic landscape.

Heterologous production in microorganisms like Escherichia coli or Saccharomyces cerevisiae has been successfully used for other flavonoids. frontiersin.org This would involve introducing the entire biosynthetic pathway for this compound into the host organism. While challenging, this approach offers the potential for scalable and sustainable production.

Application of Advanced In Silico Models for Structure-Function Predictions and Target Identification

Computational approaches can significantly accelerate the research and development process for this compound. acs.org In silico models can be used to predict its three-dimensional structure, understand its chemical properties, and identify potential biological targets. mdpi.com

Molecular docking simulations could be employed to screen large libraries of proteins to identify those that may bind to this compound. This can provide valuable leads for subsequent in vitro and in vivo studies. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed for this compound and its analogues to predict their biological activity based on their chemical structure. This can guide the design of new analogues with improved properties.

Role in Inter-species Chemical Ecology and Plant-Microbe Interactions

The presence of a unique sulfated flavonoid like this compound in the seeds of T. grandiflorum suggests a potential role in the plant's interactions with its environment. mdpi.com Sulfated compounds in plants have been implicated in defense against herbivores and pathogens. kaust.edu.sa this compound may act as a deterrent to seed predators or inhibit the growth of pathogenic microorganisms.

Future research should investigate the ecological role of this compound. This could involve studying its effects on the feeding behavior of insects or the growth of various fungal and bacterial species. nih.gov Understanding its role in the chemical ecology of T. grandiflorum could provide insights into its natural function and potentially lead to new applications in agriculture or pest control. The variation in the content of secondary metabolites in T. grandiflorum based on environmental conditions suggests a dynamic role for these compounds in the plant's adaptation. nih.gov

Q & A

Q. Q1: What analytical techniques are most effective for identifying and characterizing Theograndin I in complex biological matrices?

To identify this compound, use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for separation. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing stereoisomers. For quantification in biological samples, employ tandem mass spectrometry (LC-MS/MS) with isotopic labeling to minimize matrix interference. Ensure validation parameters (e.g., linearity, precision, LOD/LOQ) align with ICH guidelines .

Q. Q2: How can researchers establish the baseline pharmacokinetic profile of this compound in preclinical models?

Design a crossover study in rodent models using intravenous and oral administration routes. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) and analyze using LC-MS/MS. Calculate key parameters (AUC, Cmax, t1/2) via non-compartmental analysis. Include control groups to account for metabolic variability and validate assays using spiked matrix samples .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

Contradictions often arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints. Standardize protocols using authenticated cell lines (e.g., ATCC) and replicate experiments across multiple labs. Perform dose-response curves with Hill slope analysis to compare potency. Use RNA sequencing to identify cell-specific receptor expression patterns that may modulate activity .

Q. Q4: How can researchers optimize the synthetic pathway of this compound to improve yield while maintaining stereochemical purity?

Apply design of experiments (DoE) to evaluate critical reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral HPLC to monitor enantiomeric excess (EE) at each step. For challenging stereocenters, consider enzymatic catalysis or asymmetric organocatalysis. Characterize intermediates via X-ray crystallography to confirm configurations. Compare green chemistry metrics (E-factor, atom economy) against existing routes .

Q. Q5: What methodologies are recommended for investigating this compound’s mechanism of action when target proteins are unknown?

Combine affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) and thermal shift profiling to identify binding partners. Validate hits using surface plasmon resonance (SPR) or microscale thermophoresis (MST). For functional validation, employ CRISPR-Cas9 knockout models of candidate targets and assess rescue experiments. Integrate transcriptomic and metabolomic data to map downstream pathways .

Methodological Considerations

Q. Q6: How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Scaffold diversification : Synthesize analogs with modifications to core substituents (e.g., hydroxyl, methyl groups).
  • Activity clustering : Group derivatives by IC50 values in primary assays (e.g., enzyme inhibition).
  • Computational modeling : Use molecular docking to predict binding modes and correlate with experimental data.
  • ADMET profiling : Assess solubility, metabolic stability, and cytotoxicity early to prioritize leads .

Q. Q7: What statistical approaches address variability in this compound’s efficacy data across in vivo disease models?

Implement mixed-effects models to account for inter-animal variability. Use power analysis to determine cohort sizes ensuring ≥80% statistical power. For translational relevance, validate findings in ≥2 species (e.g., murine and non-human primate). Apply meta-analysis to aggregate data from published studies, adjusting for publication bias via funnel plots .

Data Interpretation and Reproducibility

Q. Q8: How can researchers distinguish between off-target effects and true pharmacological activity in this compound studies?

  • Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, kinases).
  • Genetic validation : Use RNAi or CRISPR to silence putative targets and assess activity loss.
  • Proteome-wide profiling : Combine activity-based protein profiling (ABPP) with isoTOP-ABPP for specificity mapping .

Q. Q9: What criteria should guide the selection of biomarkers for assessing this compound’s therapeutic efficacy in neurodegenerative models?

Prioritize biomarkers with:

  • Pathophysiological relevance (e.g., tau phosphorylation in Alzheimer’s).
  • Quantifiability via ELISA or multiplex assays.
  • Translational validity (correlation between animal and human data).
    Include negative controls (e.g., sham-treated animals) and longitudinal sampling to track dynamic changes .

Interdisciplinary Integration

Q. Q10: How can machine learning enhance the discovery of this compound’s polypharmacology?

Train neural networks on chemical descriptors (e.g., Morgan fingerprints) and multi-omic datasets (transcriptomic, proteomic). Use SHAP values to interpret feature importance. Validate predictions via high-content screening or patient-derived organoid models. Publish code and hyperparameters for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.